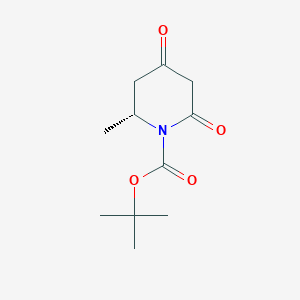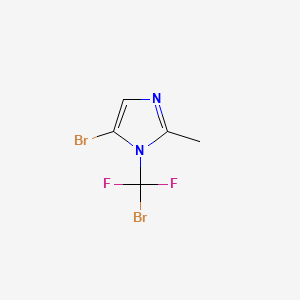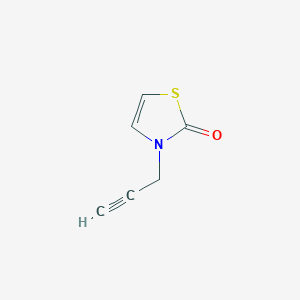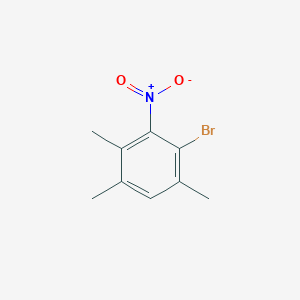
2-Bromo-1,4,5-trimethyl-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,4,5-trimethyl-3-nitrobenzene is an organic compound with the molecular formula C9H10BrNO2 It is a derivative of benzene, featuring bromine, methyl, and nitro substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4,5-trimethyl-3-nitrobenzene typically involves multiple steps:
Bromination: Introduction of a bromine atom into the benzene ring using bromine (Br2) and a catalyst such as iron(III) bromide (FeBr3).
Methylation: Introduction of methyl groups via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and aluminum chloride (AlCl3).
Nitration: Introduction of a nitro group using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4,5-trimethyl-3-nitrobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products
Substitution: Formation of compounds like 2-methoxy-1,4,5-trimethyl-3-nitrobenzene.
Reduction: Formation of 2-bromo-1,4,5-trimethyl-3-aminobenzene.
Oxidation: Formation of 2-bromo-1,4,5-trimethyl-3-carboxybenzene.
Scientific Research Applications
2-Bromo-1,4,5-trimethyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-Bromo-1,4,5-trimethyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, while the bromine atom can participate in further substitution reactions. The methyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1,3,5-trimethyl-4-nitrobenzene
- 2-Bromo-1,4,5-trimethylbenzene
- 2-Bromo-1,3,5-trimethylbenzene
Uniqueness
The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the benzene ring creates a compound with distinct properties compared to its analogs .
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
2-bromo-1,4,5-trimethyl-3-nitrobenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-5-4-6(2)8(10)9(7(5)3)11(12)13/h4H,1-3H3 |
InChI Key |
YDEBUUZSZANEPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)[N+](=O)[O-])Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


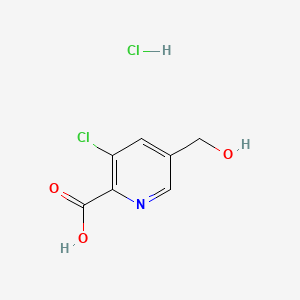
![1-[5-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B13472054.png)


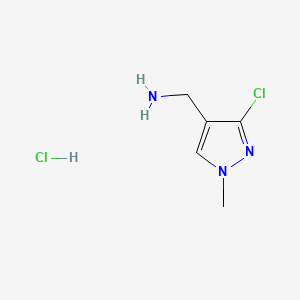

![2-(Oxan-4-yl)-2,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B13472086.png)
![Rac-(1s,3s)-3-{[(tert-butoxy)carbonyl]amino}-1-(difluoromethyl)cyclobutane-1-carboxylic acid](/img/structure/B13472089.png)
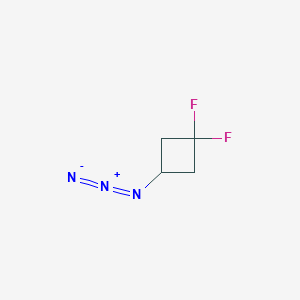

![2-((1R,5S,6S)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B13472100.png)
